[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 1,2,3-triazole ring substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with a 2,5-dimethylphenyl group through a nucleophilic substitution reaction.
Formation of the triazole ring:
Coupling of the two moieties: The final step involves coupling the substituted piperazine and triazole rings through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
- [4-(2-chlorophenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
- [4-(2,4-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
Uniqueness
The uniqueness of [4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group may confer distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-5-8-19(9-6-16)27-15-20(23-24-27)22(28)26-12-10-25(11-13-26)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTIFJDTYOXWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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